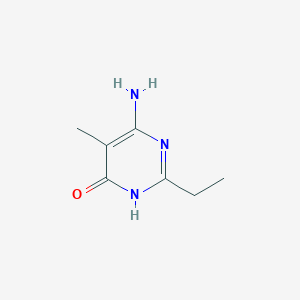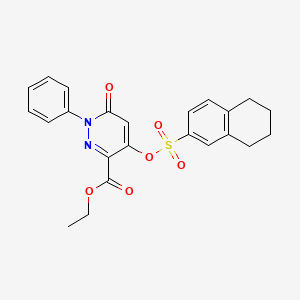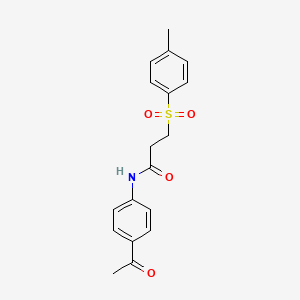![molecular formula C21H17ClN2O2 B2553308 3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one CAS No. 1022446-74-7](/img/structure/B2553308.png)
3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one" is a chemical of interest due to its structural characteristics and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with tert-butyl groups and chlorophenyl moieties, which can be informative for understanding the chemical and physical properties of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, with characterization confirmed by techniques such as FT-IR, MS, NMR, and single-crystal X-ray diffraction . The synthesis process is carefully designed to ensure the formation of the desired product, and the characterization confirms the molecular structure and purity of the synthesized compounds.
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been performed using single-crystal X-ray diffraction, which provides detailed information about the geometry of the molecules . Theoretical studies using density functional theory (DFT) have also been conducted to optimize molecular geometry and compare with experimental results, showing good agreement . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and the potential for intermolecular interactions.
Chemical Reactions Analysis
The reactivity of similar compounds under various conditions, such as UV irradiation, has been studied to understand their stability and potential decomposition pathways . For instance, UV irradiation induces decomposition of certain compounds, which is an important consideration for their practical applications and storage .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups can affect the compound's solubility and melting point . Hydrogen bonding and π-π stacking interactions are significant in determining the crystal packing and, consequently, the melting point and solubility . The electronic properties, such as the conjugated π-electron system, are also important for the chemical reactivity and potential applications of these compounds .
Wissenschaftliche Forschungsanwendungen
Structural Insights and Molecular Interactions
A study highlighted the unique π-stacked chain formations and hydrogen-bonded dimers of similar compounds, revealing intricate molecular interactions and crystalline structures. These formations are crucial for understanding the compound's solid-state behaviors and could inform material science and crystal engineering applications (Portilla et al., 2011).
Carbon Dioxide Fixation and Small Molecule Reactions
Research on a bifunctional frustrated Lewis pair derived from a structurally similar compound demonstrated its ability to fix carbon dioxide and other small molecules. This study suggests potential applications in environmental chemistry and materials science for carbon capture and utilization strategies (Theuergarten et al., 2012).
Coordination Chemistry and Molecular Complex Formation
A sodium phenol tetrasolvate featuring a derivative of the compound formed a five-coordinate NaI complex, showcasing the flexibility and complexation capabilities of these molecules. This could have implications for developing new coordination compounds or catalysts (Shibata & Mizuguchi, 2010).
Synthesis and Functionalization of Pyrazole Derivatives
A method for the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids was developed, highlighting the compound's utility in synthetic organic chemistry for producing functionalized molecules on a large scale (Iminov et al., 2015).
Applications in Organic Light Emitting Diodes (OLEDs)
A study on the thermal rearrangements of similar compounds provided insights into their potential use in OLEDs. Understanding these rearrangements can lead to the development of more stable and efficient materials for electronic applications (Jefferson & Warkentin, 1994).
Eigenschaften
IUPAC Name |
3-tert-butyl-2-(4-chlorobenzoyl)indeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c1-21(2,3)19-16-17(14-6-4-5-7-15(14)18(16)25)23-24(19)20(26)12-8-10-13(22)11-9-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEFKKUUBOMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butyl)-2-((4-chlorophenyl)carbonyl)indeno[3,2-C]pyrazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)




![2-amino-3-[(E)-{[4-(benzyloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2553238.png)


![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethoxy)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2553244.png)
![[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol](/img/structure/B2553246.png)

